3-Chloro-4-(methylthio)phenylboronic acid

Vue d'ensemble

Description

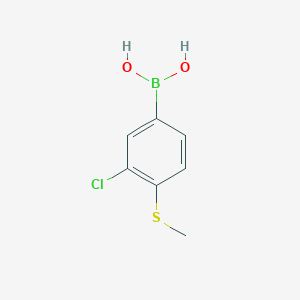

3-Chloro-4-(methylthio)phenylboronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a chlorine atom and a methylthio group. This compound is of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(methylthio)phenylboronic acid typically involves the borylation of 3-chloro-4-(methylthio)phenyl halides. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Types of Reactions:

Substitution Reactions: The chlorine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Coupling Reactions: The boronic acid group is highly reactive in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.

Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone under appropriate conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base such as potassium carbonate (K2CO3), and a solvent like toluene or ethanol.

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) can be used to oxidize the methylthio group.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted phenylboronic acids can be obtained.

Coupling Products: Biaryl compounds are the primary products of Suzuki-Miyaura coupling reactions.

Oxidation Products: Sulfoxides and sulfones are the major products of oxidation reactions involving the methylthio group.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Diabetes and Metabolic Disorders

Research indicates that boronic acids, including 3-Chloro-4-(methylthio)phenylboronic acid, can modulate plasma levels of free fatty acids and influence glucose metabolism. These compounds are being investigated for their potential in treating conditions such as:

- Type 1 and Type 2 Diabetes

- Metabolic Syndrome

- Obesity and Dyslipidemia

A patent outlines methods for using boronic acids to treat various metabolic disorders by enhancing insulin secretion and promoting beta-cell proliferation, which are crucial for managing diabetes and related conditions .

1.2 Cancer Treatment

The compound has shown promise in cancer research, particularly in targeting specific tumor cell lines. Its derivatives are being evaluated for their cytotoxic effects against various cancers, with studies indicating low toxicity to normal cells while effectively inhibiting cancer cell growth .

Synthetic Applications

2.1 Organic Synthesis

this compound serves as a key reagent in organic synthesis. It is utilized in:

- Suzuki Coupling Reactions : This reaction facilitates the formation of biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

- Synthesis of Biaryl Amides : These compounds exhibit muscarinic acetylcholine receptor subtype M1 agonistic activity, relevant for neurological research .

2.2 Material Science

The compound is involved in the preparation of advanced materials through its reactivity in various chemical transformations. For instance, it has been used to synthesize fluorenes via intramolecular aromatic carbenoid insertion .

Biological Evaluations

3.1 Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of derivatives of this compound against pathogenic bacteria and fungi. The findings suggest that these compounds possess significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .

3.2 Toxicity Studies

Toxicity assessments reveal that the synthesized compounds exhibit low toxicity profiles at therapeutic concentrations. For example, studies on human cell lines demonstrated minimal adverse effects, supporting their potential use in clinical applications .

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Observed Effects |

|---|---|---|

| Anticancer | MDA-MB-231 (breast cancer) | IC50 > 100 µM |

| PC3 (prostate cancer) | Low cytotoxicity to normal cells | |

| Antimicrobial | Staphylococcus aureus | Significant inhibition |

| Klebsiella pneumoniae | Effective at low concentrations |

Table 2: Synthetic Applications

Mécanisme D'action

The primary mechanism of action for 3-Chloro-4-(methylthio)phenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The methylthio and chloro substituents can influence the electronic properties of the phenyl ring, affecting the reactivity and selectivity of the compound in various reactions.

Comparaison Avec Des Composés Similaires

Phenylboronic Acid: Lacks the chloro and methylthio substituents, making it less sterically hindered and electronically different.

4-Chlorophenylboronic Acid: Contains a chloro substituent but lacks the methylthio group, affecting its reactivity and applications.

4-(Methylthio)phenylboronic Acid: Contains a methylthio group but lacks the chloro substituent, leading to different electronic properties.

Uniqueness: 3-Chloro-4-(methylthio)phenylboronic acid is unique due to the combined presence of both chloro and methylthio substituents, which can significantly influence its reactivity and selectivity in chemical reactions. This dual substitution pattern allows for fine-tuning of the compound’s properties for specific applications in organic synthesis and material science.

Activité Biologique

3-Chloro-4-(methylthio)phenylboronic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a boronate group, which is integral for its reactivity in various chemical transformations, particularly the Suzuki-Miyaura cross-coupling reaction . The presence of both chloro and methylthio substituents enhances its potential as a building block in drug development and organic synthesis.

| Property | Details |

|---|---|

| Molecular Formula | C7H8BClO2S |

| Molecular Weight | 195.48 g/mol |

| Functional Groups | Boronate, Chloro, Methylthio |

| Solubility | Soluble in organic solvents |

The primary mechanism of action for this compound involves its participation in the Suzuki-Miyaura coupling reaction. In this process, it acts as a nucleophile, facilitating the formation of carbon-carbon bonds. This reaction is pivotal in synthesizing biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

Key Steps in the Mechanism:

- Transmetalation: The boronic acid reacts with a palladium catalyst to form an arylpalladium complex.

- Nucleophilic Attack: The arylpalladium complex undergoes nucleophilic attack on an electrophile (e.g., an aryl halide), resulting in the formation of a new carbon-carbon bond.

- Product Formation: The final product is released from the catalyst, regenerating the palladium species for further reactions.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties through their ability to inhibit specific signaling pathways involved in tumor growth. For instance, studies have shown that certain boronic acids can act as inhibitors of proteasomes, leading to apoptosis in cancer cells.

Enzyme Inhibition

The compound's structure allows it to interact with various enzymes, potentially inhibiting their activity. For example, it has been noted that boronic acids can act as inhibitors of carbonic anhydrases, which are crucial for maintaining pH balance and fluid secretion in biological systems.

Case Studies and Research Findings

-

Study on CXCR1 and CXCR2 Antagonism:

A series of S-substituted phenylboronic acids were investigated for their antagonistic effects on CXCR1 and CXCR2 receptors. This compound was included in structure-activity relationship studies that highlighted its potential as a noncompetitive antagonist . -

Suzuki-Miyaura Coupling Efficiency:

A comparative study evaluated the efficiency of various boronic acids in Suzuki-Miyaura reactions. This compound demonstrated superior yields when coupled with different electrophiles compared to other similar compounds, indicating its effectiveness as a coupling partner. -

Inhibition Studies on Mycobacterial Carbonic Anhydrases:

Research exploring natural product-based phenols found that derivatives of boronic acids could selectively inhibit mycobacterial carbonic anhydrases at submicromolar concentrations, suggesting a potential therapeutic application for tuberculosis treatment .

Propriétés

IUPAC Name |

(3-chloro-4-methylsulfanylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BClO2S/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRBBKXFCXFGTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)SC)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.